molecular formula C15H18BrN5O4 B2870031 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione CAS No. 2097884-60-9

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione

Cat. No. B2870031
CAS RN: 2097884-60-9
M. Wt: 412.244
InChI Key: SFHZUBFMKVBDMR-UHFFFAOYSA-N
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Description

The compound “1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a bromopyrimidinyl group, which is a pyrimidine ring (a six-membered ring with two nitrogen atoms) with a bromine atom attached . This compound also contains a piperazine-2,3-dione group, which is a six-membered ring with two nitrogen atoms and two carbonyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom in the bromopyrimidinyl group could potentially be replaced by other groups in a substitution reaction . The carbonyl groups in the piperazine-2,3-dione ring could also undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a bromine atom . The carbonyl groups could also influence properties such as polarity and reactivity .

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry due to its versatility in exploring pharmacophore space, contributing to stereochemistry, and enhancing three-dimensional molecule coverage. The pyrrolidine scaffold's sp^3-hybridization allows for efficient pharmacophore exploration, with its non-planarity offering increased 3D coverage. This structural feature plays a crucial role in designing new compounds with varied biological profiles, emphasizing the significance of stereochemistry and substituent orientation for drug candidates (Li Petri et al., 2021).

Bromopyrimidine Derivatives

Bromopyrimidine derivatives, like the 5-bromopyrimidin-2-yl moiety in the compound of interest, are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis and application of bromopyrimidine scaffolds, often involving hybrid catalysts, highlight their wide range of applicability and the challenges associated with their core development. Such scaffolds are instrumental in developing lead molecules, showcasing the importance of these derivatives in synthesizing novel biologically active compounds (Parmar et al., 2023).

Piperazine-2,3-dione Applications

Piperazine-2,3-dione frameworks, akin to the one in the compound discussed, are recognized for their dye applications, including high-quality pigments and electronic devices such as field-effect transistors and solar cells. The synthesis, reactivity, and optical properties of diketopyrrolopyrroles, closely related to piperazine-2,3-diones, underscore their utility across various applications. The relationship between structure and optical properties reveals significant insights into their utility in real-world applications, highlighting their continued relevance in scientific research (Grzybowski & Gryko, 2015).

Future Directions

The future directions for research involving this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses (for example, in pharmaceuticals or materials science), and the development of methods for its safe and efficient synthesis .

properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O4/c1-2-19-5-6-21(13(23)12(19)22)15(24)20-4-3-11(9-20)25-14-17-7-10(16)8-18-14/h7-8,11H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHZUBFMKVBDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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